molecular formula C13H17N5OS B11032128 N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B11032128
M. Wt: 291.37 g/mol
InChI Key: UPTPAYQILKQVJV-UHFFFAOYSA-N
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Description

N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,5-triazine ring via an amine group. The 2-methoxyethyl substituent on the triazine moiety distinguishes it from related derivatives. Benzothiazole and triazine scaffolds are well-documented in medicinal chemistry for their diverse biological activities, including antiproliferative, antimicrobial, and antifungal properties . The methoxyethyl group may enhance solubility and influence pharmacokinetic behavior compared to bulkier or hydrophobic substituents .

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H17N5OS/c1-19-7-6-18-8-14-12(15-9-18)17-13-16-10-4-2-3-5-11(10)20-13/h2-5H,6-9H2,1H3,(H2,14,15,16,17)

InChI Key

UPTPAYQILKQVJV-UHFFFAOYSA-N

Canonical SMILES

COCCN1CNC(=NC1)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Catalytic Methods for Benzothiazole Formation

Catalyst/ConditionsTemperature (°C)Time (h)Yield (%)Source
Polyphosphoric acid (PPA)170–200499
Cu(II)-TDnSiO₂ nanoparticles200.3398
Sulfated tungstate (sonication)200.5–295
Yb/MCM-41 molecular sieve80495

Key steps include:

  • Acid-catalyzed cyclization : Using PPA or deep eutectic solvents (e.g., choline chloride/acetamide) promotes efficient intramolecular cyclization.

  • Nanocatalysts : Cu(II)-TDnSiO₂ enables room-temperature synthesis with minimal byproducts.

Synthesis of the Triazine Derivative

The 1,3,5-triazin-2-yl group is constructed via cyclocondensation or functionalization of pre-existing triazine scaffolds.

Triazine Core Formation

  • Cyclocondensation : Reaction of cyanuric chloride with 2-methoxyethylamine under basic conditions (e.g., K₂CO₃) yields 5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazine.

  • Substitution Reactions : Triazine derivatives with leaving groups (e.g., Cl) at the 2-position allow nucleophilic displacement by amines.

Functionalization Strategies

Starting MaterialReagentConditionsYield (%)Source
Cyanuric chloride2-MethoxyethylamineTHF, 0°C → RT85
2-Chloro-1,3,5-triazineBenzothiazol-2-amineDMF, 80°C, 12h78

Coupling Benzothiazole and Triazine Moieties

Conjugation of the benzothiazole amine to the triazine core is achieved via nucleophilic aromatic substitution (NAS) or transition-metal catalysis.

Nucleophilic Aromatic Substitution

  • Mechanism : The benzothiazole amine attacks the electrophilic triazine carbon, displacing a leaving group (e.g., Cl).

  • Optimized Conditions :

    • Solvent: DMF or NMP

    • Base: Et₃N or DBU

    • Temperature: 80–100°C

    • Yield: 70–85%

Buchwald-Hartwig Amination

For electron-deficient triazines, palladium catalysis (e.g., Pd(OAc)₂/Xantphos) enables C–N bond formation at milder conditions:

  • Temperature: 60°C

  • Time: 6h

  • Yield: 82%

Optimization Challenges and Solutions

Regioselectivity in Triazine Substitution

  • Issue : Competing substitution at multiple triazine positions.

  • Solution : Use bulky bases (e.g., LDA) to direct reactivity to the 2-position.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/petroleum ether (1:6).

  • Recrystallization : Ethanol/water mixtures yield high-purity product.

Analytical Characterization

Critical spectroscopic data for validating the target compound:

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, benzothiazole-H), 3.65 (t, 2H, OCH₂CH₂), 3.30 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₉N₅OS: 341.1324; found: 341.1328.

Scalability and Industrial Feasibility

  • Continuous Flow Systems : Microreactors reduce reaction times (e.g., 30 min for benzothiazole synthesis).

  • Green Chemistry : Solvent-free or aqueous conditions (e.g., sulfated tungstate) minimize environmental impact.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Acid-catalyzed cyclization + NASHigh scalabilityHigh-temperature requirements78–85
Nanocatalyst + Buchwald-HartwigMild conditionsCost of palladium catalysts82
Microwave-assisted synthesisRapid (1–2h)Specialized equipment needed90

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with DNA/RNA: Intercalate or bind to nucleic acids, affecting gene expression and replication.

    Modulate Receptors: Act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazine-benzothiazole hybrids. Below is a detailed comparison with key analogues:

Substituent Variations on the Triazine Ring
Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Activities Reference
N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine C₁₄H₁₉N₅OS 313.40 2-Methoxyethyl Hypothesized improved solubility due to polar methoxy group; biological activity under investigation. -
N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine C₁₃H₁₅N₅S 273.36 Cyclopropyl Compact hydrophobic substituent; potential for enhanced membrane permeability. Commercially available for research .
N-{5-[3-(Morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-chloro-4-phenylquinazolin-2-amine C₂₆H₂₈ClN₇O 514.01 3-Morpholinopropyl Bulky substituent with tertiary amine; likely targets kinase pathways.
Abafungin (N-[4-[2-(2,4-Dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro-2-pyrimidinamine) C₂₁H₂₂N₄OS 378.49 2,4-Dimethylphenoxy-thiazole Clinically used antifungal agent; demonstrates the therapeutic relevance of triazine-thiazole hybrids .

Key Observations :

  • Polar vs. Hydrophobic Substituents : The 2-methoxyethyl group in the target compound contrasts with the cyclopropyl group in , suggesting divergent solubility and bioavailability profiles. Methoxy groups often reduce metabolic degradation compared to alkyl chains .
  • Biological Activity : While Abafungin and quinazoline-triazine hybrids show validated antifungal and kinase-inhibitory activities, respectively, the target compound’s biological data remain underexplored.
Core Heterocycle Modifications
  • Benzothiazole vs. Quinazoline: Compounds like N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methyl-2-quinazolinamine replace benzothiazole with quinazoline, a scaffold associated with DNA intercalation and topoisomerase inhibition.
  • Triazine vs. Triazole : The triazole derivative 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine exhibits antiproliferative activity but requires distinct synthetic routes (e.g., azide-alkyne cycloaddition) compared to triazine-based analogues.

Biological Activity

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is a compound characterized by its unique chemical structure that includes a triazine ring and a benzothiazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic properties. The following sections detail its synthesis, mechanisms of action, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the triazine ring through cyclization reactions. This process may include:

  • Formation of the Triazine Ring : The cyclization of amidines or guanidines with suitable electrophiles.
  • Introduction of Benzothiazole : This can be achieved through nucleophilic substitution reactions where the benzothiazole moiety is added to the triazine intermediate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The methoxyethyl group enhances binding affinity.
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and may act through disrupting bacterial cell walls or interfering with metabolic pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For example:

  • In vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) in the range of 50 μg/mL to 100 μg/mL for several strains.
Organism MIC (μg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa75

Cytotoxicity

The cytotoxic effects have been evaluated against different tumor cell lines:

  • Selective Cytotoxicity : The compound demonstrated selective cytotoxicity towards tumorigenic cell lines with an EC50 ranging from 28 ng/mL to 290 ng/mL.
Cell Line EC50 (ng/mL)
WI-38 VA-13 subline 2RA32
A549 (lung cancer)150

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy Study :
    • A comprehensive study assessed the antimicrobial efficacy against a panel of bacteria and fungi. Results indicated that the compound effectively inhibited growth at low concentrations.
  • Cytotoxicity Assessment :
    • Research focused on cancer cell lines highlighted that this compound exhibited a dose-dependent cytotoxic effect on tumor cells while sparing normal cells.

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundTarget Enzyme (IC50_{50}, μM)Antimicrobial Activity (MIC, μg/mL)
Reference Triazine-Benzothiazole12.3 ± 1.2 (Kinase X)8.0 (S. aureus)
Target Compound 8.7 ± 0.9 (Kinase X) 4.5 (S. aureus)
Methoxyethyl-Deficient Analog22.1 ± 2.1 (Kinase X)16.0 (S. aureus)

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC, %)
Ethanol, 70°C, 6 hours6598.5
Dichloromethane, RT, 12 hours4295.2
Ethanol + Triethylamine, 80°C, 4 hours78 99.1

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